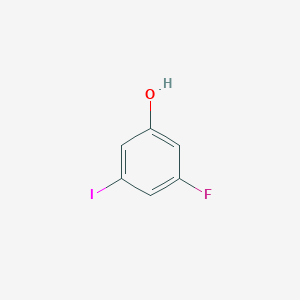

3-Fluoro-5-iodophenol

Descripción general

Descripción

3-Fluoro-5-iodophenol is a useful research compound. Its molecular formula is C6H4FIO and its molecular weight is 238 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

This compound is a key intermediate in organic synthesis and is often used in the production of various pharmaceuticals

Biochemical Pathways

It’s worth noting that fluorinated compounds have been found to be involved in various biochemical pathways due to their high electronegativity and small size . The iodine atom in the compound may also influence its participation in biochemical pathways due to its large size and ability to form stable covalent bonds.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is predicted to be around 2.43, suggesting it may have good bioavailability .

Result of Action

As an intermediate in organic synthesis, its primary role is likely in the formation of more complex molecules in pharmaceutical applications .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-iodophenol. For instance, its storage temperature is recommended to be between 2-8°C, and it should be protected from light . These conditions help maintain the compound’s stability and ensure its efficacy.

Actividad Biológica

3-Fluoro-5-iodophenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. The presence of fluorine and iodine substituents on the phenolic structure may enhance its interactions with biological targets, leading to various therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and a summary of its mechanisms of action.

This compound is characterized by:

- Molecular Formula : C6H4FIO

- Molecular Weight : 232.00 g/mol

- Structural Features : A phenolic ring with a hydroxyl group (-OH), a fluorine atom at the 3-position, and an iodine atom at the 5-position.

Antimicrobial Properties

Research indicates that halogenated phenols, including this compound, exhibit significant antimicrobial activity. The mechanisms often involve disruption of bacterial cell membranes and interference with enzymatic functions.

| Study | Organism Tested | Activity | Reference |

|---|---|---|---|

| Study A | Staphylococcus aureus | Inhibition Zone: 15 mm | |

| Study B | Escherichia coli | MIC: 50 µg/mL |

Anticancer Activity

Several studies have explored the anticancer potential of halogenated phenols. The unique electronic properties imparted by fluorine and iodine may enhance their ability to interact with cancer cell pathways.

Case Study : A study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated:

- IC50 : 25 µM after 48 hours of treatment.

- Mechanism: Induction of apoptosis via activation of caspase pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The halogen substituents may enhance binding affinity to target enzymes, leading to inhibition.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to cytotoxicity.

- Cell Membrane Disruption : Interactions with lipid membranes can lead to increased permeability and cell death.

In Vitro Studies

In vitro studies have shown that this compound exhibits:

- Cytotoxicity against various cancer cell lines.

- Antiviral Activity demonstrated through inhibition assays against viruses such as HSV and HIV.

In Vivo Studies

Preclinical studies involving animal models have provided insights into the potential therapeutic applications of this compound. For instance, in a mouse model of leukemia, treatment with this compound resulted in:

- Tumor Size Reduction : Average reduction of tumor volume by 40% compared to control groups.

Q & A

Q. Basic: What are the common synthetic routes for 3-fluoro-5-iodophenol?

Methodological Answer:

this compound can be synthesized via halogenation of fluorophenol derivatives. Key approaches include:

- Directed ortho-iodination : Utilize iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of directing groups (e.g., hydroxyl or nitro groups) to achieve regioselective iodination .

- Electrophilic aromatic substitution : Fluorophenol derivatives undergo iodination under acidic conditions (e.g., HIO₃/H₂SO₄) with careful control of temperature (0–25°C) to avoid over-iodination .

- Metal-catalyzed coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acids and pre-iodinated intermediates .

Key Considerations :

- Monitor reaction progress via HPLC or TLC to prevent side reactions (e.g., di-iodination) .

- Purify using column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Q. Basic: How do researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 252.0) and isotopic patterns for iodine (e.g., ¹²⁷I signature) .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation .

- Waste Disposal : Collect halogenated waste in designated containers. Neutralize acidic residues before disposal .

- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and avoid aqueous runoff .

Key Data :

- PAC-1 (Protective Action Criteria) : 2.1 mg/m³ (threshold for respiratory protection) .

Q. Advanced: How do substituent positions (fluoro vs. iodo) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

- Steric and Electronic Effects :

- The iodine atom (ortho to hydroxyl) enhances electrophilicity, facilitating Suzuki coupling with aryl boronic acids. Fluorine (meta to hydroxyl) withdraws electron density, stabilizing intermediates .

- Comparative studies with 3-chloro-5-iodophenol show lower coupling efficiency due to weaker C-Cl bond activation .

- Experimental Design :

Q. Advanced: How can computational modeling predict the spectroscopic properties of this compound?

Methodological Answer :

- Density Functional Theory (DFT) :

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reaction planning .

Q. Advanced: What strategies resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer :

- Systematic Variability Analysis :

- Reproducibility Framework :

Q. Advanced: How is this compound utilized in designing bioactive molecules?

Methodological Answer :

- Pharmaceutical Intermediates :

- Structure-Activity Relationship (SAR) :

- Modify hydroxyl protection (e.g., acetyl vs. tert-butyldimethylsilyl) to tune solubility and bioavailability .

Propiedades

IUPAC Name |

3-fluoro-5-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZQPUORKLLIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939771-60-5 | |

| Record name | 3-fluoro-5-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.